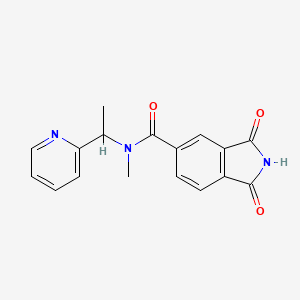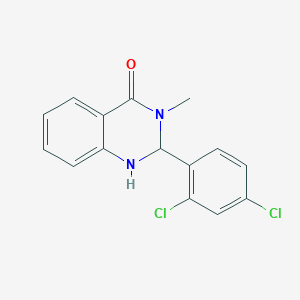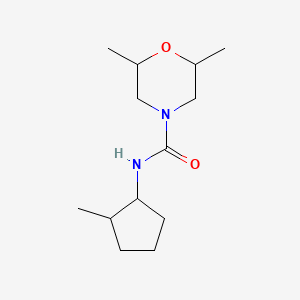
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protease that is essential for the activation of the NF-κB pathway, which plays a critical role in immune response and inflammation. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide targets the MALT1 paracaspase, which is essential for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in immune response and inflammation. By inhibiting MALT1, this compound prevents the activation of the NF-κB pathway, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound reduces inflammation and inhibits immune response. This compound has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for the MALT1 paracaspase, which allows for targeted inhibition of the NF-κB pathway. This compound also has a relatively low toxicity profile, making it suitable for in vivo studies. However, this compound can be difficult to synthesize and purify, which can limit its availability for research studies.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide. One potential application is in the treatment of cancer, particularly lymphoma, leukemia, and multiple myeloma. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these conditions. This compound also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Future studies should investigate the efficacy and safety of this compound in these conditions. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research studies.
Synthesemethoden
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as N-methylisatoic anhydride, 2-bromoethylpyridine, and sodium hydride. The final product is purified through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(14-5-3-4-8-18-14)20(2)17(23)11-6-7-12-13(9-11)16(22)19-15(12)21/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZREOIJOXUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)

![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)